Cyclo(Ala-Arg-Gly-Asp-Mamb)
Overview
Description
Cyclo(Ala-Arg-Gly-Asp-Mamb) is a complex organic compound with a unique structure that includes multiple functional groups
Mechanism of Action
Target of Action
The primary target of XJ735 is the αvβ3 integrin . Integrins are a family of cell surface receptors that mediate the attachment between a cell and its surroundings, such as other cells or the extracellular matrix (ECM). The αvβ3 integrin is particularly important in angiogenesis and osteoclast-mediated bone resorption .
Mode of Action
XJ735 acts as an antagonist to the αvβ3 integrin . It binds to the integrin, blocking its interaction with its natural ligands. This prevents the downstream signaling that would normally occur when the integrin is activated.
Biochemical Pathways
The antagonistic action of XJ735 on the αvβ3 integrin affects several biochemical pathways. In particular, it has been shown to inhibit the ERK1/2 and Akt signaling pathways in distal pulmonary arterial smooth muscle cells (PASMCs) . These pathways are involved in cell proliferation and migration, among other processes. By inhibiting these pathways, XJ735 can reduce the proliferation and migration of PASMCs .
Result of Action
The inhibition of the αvβ3 integrin by XJ735 has several molecular and cellular effects. It reduces the proliferation and migration of PASMCs , which can help to prevent or reduce pulmonary vascular remodeling. This is particularly relevant in the context of pulmonary arterial hypertension (PAH), a condition that XJ735 has been shown to alleviate in animal models .
Biochemical Analysis
Biochemical Properties
XJ735 interacts with the αvβ3 integrin, a protein involved in cell adhesion and signal transduction . The compound’s anionic and cationic binding sites straddle the RGD binding domain of the αvβ3 integrin, which is crucial for its antagonistic activity .
Cellular Effects
XJ735 has been shown to have significant effects on cellular processes. For instance, it has been found to inhibit the proliferation and migration of pulmonary arterial smooth muscle cells (PASMCs) in rat lungs suffering from volume and pressure overload . This inhibition was achieved by blocking the αVβ3-integrin with XJ735 .
Molecular Mechanism
The molecular mechanism of XJ735 involves its interaction with the αvβ3 integrin. By straddling the RGD binding domain of the αvβ3 integrin, XJ735 acts as an antagonist, inhibiting the integrin’s function . This interaction impacts various cellular processes, including cell adhesion and signal transduction .
Preparation Methods
The synthesis of Cyclo(Ala-Arg-Gly-Asp-Mamb) involves multiple steps, including the formation of the bicyclic structure and the introduction of the various functional groups. The synthetic routes typically involve the use of protecting groups to ensure the selective formation of the desired product. Industrial production methods may involve optimization of reaction conditions to increase yield and purity.
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups, leading to different reduced forms.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Cyclo(Ala-Arg-Gly-Asp-Mamb) has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Cyclo(Ala-Arg-Gly-Asp-Mamb) can be compared with other similar compounds, such as:
- [(2R,5S,8S,11S,14S,17S,23S,26S,29S,32S)-17-Ethyl-14-[(1R,2R,4E)-1-hydroxy-2-methyl-4-hexen-1-yl]-5,8,23,29-tetraisobutyl-11,26-diisopropyl-4,7,10,13,19,22,28,32-octamethyl-3,6,9,12,15,18,21,24,27,30,33-undecaoxo-1,4,7,10,13,16,19,22,25,28,31-undecaazacyclotritriacontan-2-yl}methoxy)acetic acid
- (2S,5S,8S,11S,14S,15R)-11-[(2S)-2-Butanyl]-5,8-diisopropyl-2,6,14-trimethyl-15-propyl-12-oxa-20-thia-3,6,9,16,21-pentaazabicyclo[16.2.1]henicosa-1(21),18-diene-4,7,10,13,17-pentone These compounds share similar structural features but differ in their specific functional groups and overall molecular architecture, leading to differences in their chemical properties and potential applications.
Properties
IUPAC Name |
2-[(5S,11S,14S)-11-[3-(diaminomethylideneamino)propyl]-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N8O7/c1-12-19(35)31-15(6-3-7-26-23(24)25)21(37)28-11-17(32)30-16(9-18(33)34)22(38)27-10-13-4-2-5-14(8-13)20(36)29-12/h2,4-5,8,12,15-16H,3,6-7,9-11H2,1H3,(H,27,38)(H,28,37)(H,29,36)(H,30,32)(H,31,35)(H,33,34)(H4,24,25,26)/t12-,15-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HRASXYOWQQTBAQ-RCBQFDQVSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=O)NC(C(=O)NCC(=O)NC(C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(=O)N[C@H](C(=O)NCC(=O)N[C@H](C(=O)NCC2=CC(=CC=C2)C(=O)N1)CC(=O)O)CCCN=C(N)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N8O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40746733 | |
Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
532.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
153381-95-4 | |
Record name | [(5S,11S,14S)-11-{3-[(Diaminomethylidene)amino]propyl}-14-methyl-4,7,10,13,16-pentaoxo-3,6,9,12,15-pentaazabicyclo[15.3.1]henicosa-1(21),17,19-trien-5-yl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40746733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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